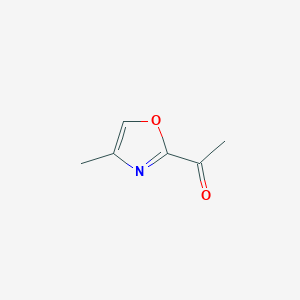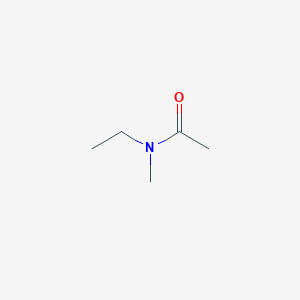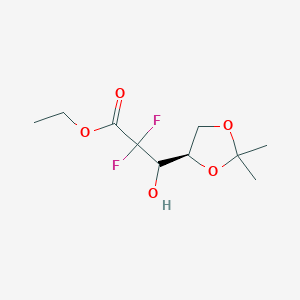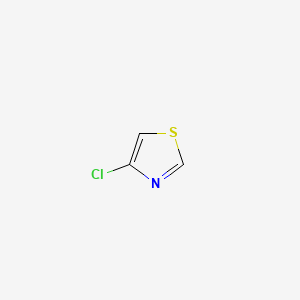![molecular formula C7H4ClNS B1590513 4-氯代噻吩并[3,2-c]吡啶 CAS No. 27685-94-5](/img/structure/B1590513.png)
4-氯代噻吩并[3,2-c]吡啶
概述
描述
4-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is a yellow to brown solid and has a molecular weight of 169.63 .
Synthesis Analysis
The synthesis of 4-Chlorothieno[3,2-c]pyridine derivatives has been reported in the literature . The process involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a chlorine atom attached . The InChI code for this compound is 1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H .Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-c]pyridine is a solid compound with a melting point range of 97-102 °C . It has a molecular weight of 169.63 .科学研究应用
4-氯代噻吩并[3,2-c]吡啶:科学研究应用的全面分析
药理学 血糖紊乱的治疗: 4-氯代噻吩并[3,2-c]吡啶在治疗涉及血浆血糖升高的疾病方面显示出前景。 这包括在预防和治疗1型糖尿病、肥胖相关糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压方面的潜在应用 .
化学合成 植物生长调节剂: 该化合物是植物生长调节剂合成的关键物质,例如KT-30(氯苯脲),它可以促进植物生长。 它用作各种农用化学品合成的中间体 .
生物活性 神经和免疫系统: 与吡咯并[3,4-c]吡啶相关的化合物已被发现具有显著的生物活性,可用于治疗神经和免疫系统的疾病。 这表明4-氯代噻吩并[3,2-c]吡啶在这些领域也具有潜在的研究应用 .
抗菌活性 抗分枝杆菌应用: 该化合物的结构类似于其他已证明具有抗分枝杆菌特性的吡啶类化合物。 这表明4-氯代噻吩并[3,2-c]吡啶在开发抗分枝杆菌感染治疗方法方面具有潜在的应用 .
抗病毒研究 抑制病毒复制: 鉴于相关吡啶类化合物中发现的抗病毒活性,4-氯代噻吩并[3,2-c]吡啶可能在抗病毒研究中用于抑制病毒复制过程 .
肿瘤学 抗肿瘤特性: 与具有抗肿瘤活性的吡咯并[3,4-c]吡啶的结构相似性表明,4-氯代噻吩并[3,2-c]吡啶也可能在肿瘤学研究中用于开发新的抗肿瘤药物 .
安全和危害
属性
IUPAC Name |
4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFMOXMHVQFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510885 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27685-94-5 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents influence the fluorescence of thieno[3,2-c]pyridine derivatives?
A1: While the provided abstracts lack specific data, they highlight that the introduction of electron-donating and electron-withdrawing groups on the thieno[3,2-c]pyridine scaffold significantly affects their absorption and fluorescence properties [, , ]. This suggests that by tailoring the substituents, one can fine-tune the optical properties of these compounds for potential applications in materials science or as fluorescent probes.
Q2: What are the potential applications of thieno[3,2-c]pyridine derivatives in materials science?
A2: Although not directly mentioned, the manipulation of absorption and fluorescence properties through substituent effects [, , ] suggests these derivatives could be explored for applications such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














